5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-

Catalog No.
S524863
CAS No.
257892-34-5
M.F
C16H11Cl2N3O2
M. Wt
348.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridiny...

CAS Number

257892-34-5

Product Name

5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-

IUPAC Name

N-(2,5-dichloropyridin-3-yl)-8-methoxyquinoline-5-carboxamide

Molecular Formula

C16H11Cl2N3O2

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C16H11Cl2N3O2/c1-23-13-5-4-11(10-3-2-6-19-14(10)13)16(22)21-12-7-9(17)8-20-15(12)18/h2-8H,1H3,(H,21,22)

InChI Key

FSDOTMQXIKBFKJ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)C(=O)NC3=C(N=CC(=C3)Cl)Cl)C=CC=N2

Solubility

Soluble in DMSO

Synonyms

D-4418; D4418; UNII-24A61J8R9E;

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)NC3=C(N=CC(=C3)Cl)Cl)C=CC=N2

Description

The exact mass of the compound 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- is 347.0228 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- is a chemical compound with the molecular formula C16H11Cl2N3O2C_{16}H_{11}Cl_{2}N_{3}O_{2} and a molecular weight of approximately 348.18 g/mol. This compound features a quinoline backbone substituted with a carboxamide group, a methoxy group, and a dichloropyridine moiety, which contributes to its unique chemical properties and potential biological activities .

Typical of amides and quinolines, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The pyridine nitrogen may participate in nucleophilic substitution reactions, potentially leading to new derivatives.
  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution, allowing for further functionalization at different positions on the ring.

5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- has been studied for its biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibitors are known for their anti-inflammatory effects and potential therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease . Additionally, the compound exhibits antifungal properties, making it a candidate for further research in medicinal chemistry.

Several synthesis routes have been proposed for 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-. Common methods include:

  • Condensation Reactions: The synthesis often involves the condensation of 8-methoxyquinoline-5-carboxylic acid with 2,5-dichloropyridine in the presence of coupling agents like carbodiimides.
  • Functional Group Transformations: Starting materials can be modified through various functional group transformations to introduce the necessary substituents.
  • Multi-step Synthesis: A multi-step process may involve protecting groups to selectively introduce functional groups at specific stages of the synthesis.

The primary applications of 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- include:

  • Pharmaceutical Development: As a PDE4 inhibitor, it holds promise for treating inflammatory diseases.
  • Agricultural Chemistry: Its antifungal properties suggest potential use as a fungicide in agricultural settings .

Interaction studies have focused on the compound's mechanism of action as a PDE4 inhibitor. Research indicates that it binds to the active site of the enzyme, leading to increased levels of cyclic adenosine monophosphate (cAMP), which mediates anti-inflammatory responses. Further studies are required to elucidate its interactions with other biological targets and pathways.

Several compounds share structural similarities with 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-. Here are some notable examples:

Compound NameStructureKey Differences
N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamideStructureDifferent halogen substitution on pyridine
8-MethoxyquinolineStructureLacks carboxamide and dichloropyridine moieties
5-ChloroquinolineStructureSimpler structure without additional functional groups

These compounds differ primarily in their substituents and functional groups. The unique combination of a methoxy group and a dichloropyridine moiety in 5-Quinolinecarboxamide contributes to its distinct biological activity compared to its analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

347.0228320 g/mol

Monoisotopic Mass

347.0228320 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24A61J8R9E

Wikipedia

D-4418

Dates

Modify: 2024-02-18
1: Crocker IC, Townley RG. Therapeutic potential of phosphodiesterase 4 inhibitors in allergic diseases. Drugs Today (Barc). 1999 Jul;35(7):519-35. PubMed PMID: 12973397.
2: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.

Explore Compound Types